REACTION_CXSMILES
|
Cl.CNC.CC(=O)CC.[C-]#N.[K+].[CH3:13][N:14]([CH3:22])[C:15]1([C:20]#[N:21])[CH2:19]C[CH2:17][CH2:16]1>O>[CH3:13][N:14]([CH3:22])[C:15]([CH3:19])([CH2:16][CH3:17])[C:20]#[N:21] |f:0.1,3.4|
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Name
|
|
Quantity
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8.15 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
8.96 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
6.51 g
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Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CN(C1(CCCC1)C#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
CN(C(C#N)(CC)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.95 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |